Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis
Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanone
3-Methylcyclohexanone (CAS 591-24-2) is a chiral cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, a cyclohexanone ring bearing a methyl group at the β-position to the carbonyl, presents a unique chemical landscape for researchers. Unlike its 2-methyl counterpart, the reactivity of 3-methylcyclohexanone is defined by a nuanced and often challenging lack of regioselectivity in enolate formation, a characteristic that demands a sophisticated understanding for its effective utilization.[2] This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for professionals in research and drug development.
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Caption: Figure 1: Structure of 3-Methylcyclohexan-1-one.
Core Physicochemical & Spectroscopic Data
A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in experimental work. 3-Methylcyclohexanone is a clear, colorless to faintly yellow liquid at room temperature.[3]
Data Presentation: Physical and Spectroscopic Properties
The following tables summarize the key quantitative data for 3-methylcyclohexanone.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₂O | [3] |
| Molecular Weight | 112.17 g/mol | [3] |
| CAS Number | 591-24-2 | [4] |
| IUPAC Name | 3-methylcyclohexan-1-one | [3] |
| Density | 0.914 - 0.919 g/mL at 25 °C | [3][5] |
| Boiling Point | 168 - 170 °C | [1][6] |
| Melting Point | -73.5 °C | [3] |
| Refractive Index (n20/D) | 1.440 - 1.450 | [1][5] |
| Flash Point | 48 °C (118.4 °F) | [7] |
| Solubility | Insoluble in water; soluble in oils |[3] |
Table 2: Key Spectroscopic Data
| Spectroscopic Method | Key Features and Assignments | Source(s) |
|---|---|---|
| IR Spectroscopy | Strong, sharp absorption band around 1714 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. | [8][9] |
| ¹H NMR Spectroscopy | Complex multiplets in the aliphatic region (approx. 1.2-2.5 ppm) for the ring protons. A doublet around 1.0 ppm for the methyl (CH₃) group protons. | [8] |
| ¹³C NMR Spectroscopy | A signal in the downfield region (>200 ppm) for the carbonyl carbon. Signals in the aliphatic region (approx. 20-50 ppm) for the ring and methyl carbons. | [10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 112. Characteristic fragmentation patterns for cyclic ketones. |[4][11] |
Key Chemical Transformations & Mechanistic Insights
The reactivity of 3-methylcyclohexanone is dominated by the chemistry of its carbonyl group and the adjacent α-carbons. The position of the methyl group profoundly influences the outcomes of reactions involving enolate intermediates.
Enolate Formation: The Challenge of Regioselectivity
The formation of an enolate is the critical first step for a vast array of carbon-carbon bond-forming reactions, including alkylations and aldol condensations. In unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.
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Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α-proton. This typically requires a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[12]
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Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond. Its formation is favored under equilibrium conditions, using a smaller, strong base (e.g., NaH or NaOR) at higher temperatures.[12]
For 3-methylcyclohexanone, the α-carbons are at the C2 and C6 positions. Deprotonation can occur at either site. However, unlike 2-methylcyclohexanone where the methyl group directly influences the steric and electronic environment of one α-position, the β-methyl group in 3-methylcyclohexanone has a much weaker directing effect. Consequently, treatment with a base often leads to a non-selective deprotonation, yielding a mixture of the Δ²,³- and Δ¹,⁶-enolates. This lack of regioselectivity is a critical experimental consideration, as it typically results in a mixture of products.[2]
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Caption: Figure 3: Workflow for the Baeyer-Villiger oxidation of 3-methylcyclohexanone.
Synthesis and Applications
3-Methylcyclohexanone can be synthesized through various routes, including the oxidation of 3-methylcyclohexanol using oxidizing agents like chromic acid. [13]Another method involves the intramolecular aldol condensation of heptane-2,6-dione, followed by catalytic hydrogenation of the resulting enone. [13] Its applications are diverse:
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Flavor and Fragrance: It is used as a flavoring agent in foods and as an ingredient in the fragrance industry due to its characteristic odor. [1][3]* Chiral Building Block: As a chiral molecule, it is a valuable starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals. [1]* Organic Synthesis: It serves as a precursor in various synthetic pathways, although its utility can be complicated by the regioselectivity issues discussed previously. [8]
Safety and Handling
3-Methylcyclohexanone is classified as a flammable liquid and vapor. [3][14]It may cause skin and eye irritation. [14]Standard laboratory safety protocols should be strictly followed when handling this chemical.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Experimental Protocols
The following protocols are representative examples of common transformations involving 3-methylcyclohexanone.
Protocol 1: Reduction of 3-Methylcyclohexanone with Sodium Borohydride
Objective: To synthesize 3-methylcyclohexanol via hydride reduction.
Methodology:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (5.61 g, 50 mmol) in methanol (25 mL).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
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Reagent Addition: While maintaining the temperature, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. [16]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanol product.
-
Purification: The product can be purified further by distillation if necessary.
Protocol 2: Baeyer-Villiger Oxidation using m-CPBA
Objective: To synthesize the isomeric mixture of methyl-ε-caprolactones.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methylcyclohexanone (5.61 g, 50 mmol) in dichloromethane (DCM) (50 mL).
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Buffering: Add sodium bicarbonate (NaHCO₃) (8.4 g, 100 mmol) to the solution. Causality Note: The bicarbonate buffer is essential to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed side reactions.
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.3 g, ~55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.
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Workup: Filter the reaction mixture to remove the solids (sodium bicarbonate and m-chlorobenzoic acid sodium salt).
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Washing: Transfer the filtrate to a separatory funnel and wash with 10% sodium sulfite (Na₂SO₃) solution (2 x 30 mL) to destroy excess peroxide, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally brine (30 mL).
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Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.
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Analysis: The resulting crude oil is a mixture of 3-methyl- and 5-methyl-ε-caprolactone. The product ratio can be determined by ¹H NMR or GC analysis. [17]
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